molecular formula C9H10F3NO B13048917 (1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL

(1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL

Cat. No.: B13048917
M. Wt: 205.18 g/mol
InChI Key: HXIWQMARLKRTPY-IGJIYHIXSA-N
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Description

(1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL is a fluorinated amino alcohol derivative with a chiral center at both the amino and hydroxyl positions. Its structure features a 3,4,5-trifluorophenyl group attached to a propan-2-ol backbone, making it a key intermediate in medicinal chemistry for synthesizing bioactive molecules. The fluorine atoms enhance metabolic stability and lipophilicity, while the amino and hydroxyl groups enable hydrogen bonding and interactions with biological targets such as enzymes or receptors. This compound has been studied for applications in inflammation and autoimmune diseases due to its structural similarity to TNF-α production inhibitors .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(3,4,5-trifluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-6(10)8(12)7(11)3-5/h2-4,9,14H,13H2,1H3/t4-,9-/m0/s1

InChI Key

HXIWQMARLKRTPY-IGJIYHIXSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=C(C(=C1)F)F)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C(=C1)F)F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key step involves the reduction of the imine intermediate formed from the condensation of 3,4,5-trifluorobenzaldehyde and the chiral amine. This reduction is usually carried out using a reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of (1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale requires optimization of reaction conditions to ensure high yield and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors can enhance the efficiency and safety of the synthesis process.

    Automation: Implementing automated systems for monitoring and controlling reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL is a chiral compound featuring a trifluorophenyl group attached to a propanol backbone. It has a molecular formula of C9H10F3NOC_9H_{10}F_3NO and a molecular weight of approximately 205.18 g/mol. The compound has a predicted density of 1.334 g/cm³ and a boiling point of around 278.1 °C. This compound is an important intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.

Applications

(1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL has diverse applications:

  • Pharmaceuticals It serves as an important intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
  • Chemical Research It is used as a reagent in chemical research and development.

Studies on the interactions of (1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL with biological targets have revealed its potential to modulate enzyme activity and influence biochemical pathways. These interactions may involve binding to specific receptors or enzymes that are critical in neurotransmitter synthesis and signal transduction processes. Research indicates that compounds with similar structures can influence neurotransmitter systems and exhibit pharmacological effects relevant to neurological disorders.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including neurotransmitter synthesis, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is part of a broader class of fluorinated amino alcohols. Below is a comparison with structurally related derivatives:

Compound Name Substituents Stereochemistry Key Properties
(1R,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL (Target) 3,4,5-trifluorophenyl 1R,2S High lipophilicity, metabolic stability, TNF-α inhibition potential
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol 2,3,5-trifluorophenyl 1S,2S Reduced steric hindrance; discontinued due to synthesis challenges
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(tert-butyl)phenyl 1S,2R Bulky tert-butyl group lowers solubility; used in asymmetric catalysis
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(trifluoromethylthio)phenyl 1S,2R Electron-withdrawing SCF₃ group enhances reactivity in hydroboration
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-chloro-4-(trifluoromethyl)phenyl 1S,2R Chlorine adds polarity; potential for halogen bonding in drug design
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol 4-iodophenyl, 3-fluoro 2S,1R Iodine increases molecular weight; limited bioavailability due to size

Physicochemical Properties

Property Target Compound 2,3,5-Trifluorophenyl Analogue 4-(Trifluoromethylthio)phenyl Analogue
Molecular Weight (g/mol) ~205–220 (estimated) 205.18 253.65
Formula C₉H₁₀F₃NO C₉H₁₀F₃NO C₁₀H₁₂F₃NOS
Purity Not specified ≥95% Not specified
Key Functional Groups 3,4,5-F₃, -NH₂, -OH 2,3,5-F₃, -NH₂, -OH SCF₃, -NH₂, -OH

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